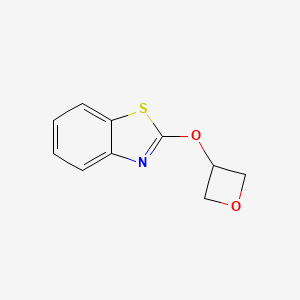

2-(Oxetan-3-yloxy)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJIBRZGFWUXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxetan 3 Yloxy 1,3 Benzothiazole and Analogues

Strategies for Oxetane (B1205548) Ring Construction and Functionalization

The four-membered oxetane ring has become an increasingly important motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. magtech.com.cn Its synthesis and functionalization are therefore critical areas of research.

The direct formation of the oxetane ring is a primary strategy for its synthesis. beilstein-journals.org Intramolecular cyclization reactions are among the most common and effective methods. magtech.com.cn One prominent approach is the Williamson etherification, which involves the intramolecular cyclization of a 1,3-diol derivative where one hydroxyl group has been converted into a good leaving group, such as a tosylate. acs.org This process is typically promoted by a base. Another powerful method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound (an aldehyde or ketone) and an alkene, which forms the oxetane ring in a single, atom-economical step. magtech.com.cnbeilstein-journals.org More recent developments include transition-metal-catalyzed formal [2+2] cycloadditions and C-H bond oxidative cyclizations, which offer alternative pathways to these strained ethers. magtech.com.cn

Table 1: Selected Cyclization Methods for Oxetane Ring Formation

| Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Intramolecular Williamson Etherification | 1,3-diols (monotosylated) | Base (e.g., KOtBu) in THF | acs.org |

| Paternò-Büchi Reaction | Carbonyl compound + Alkene | UV light irradiation | magtech.com.cnbeilstein-journals.org |

| Metal Hydride Atom Transfer (MHAT) | Homoallylic alcohols | Cobalt catalyst, Siloxane | beilstein-journals.org |

An alternative to de novo ring construction is the modification of existing, pre-functionalized oxetane building blocks. beilstein-journals.orgacs.org This strategy is valuable for introducing diverse functionality onto the oxetane core. Commercially available or readily synthesized oxetanes, such as those bearing hydroxyl, amino, or carboxylic acid residues at the 3-position, can serve as versatile starting points. acs.org For instance, oxetan-3-ol (B104164) can be used as a nucleophile, while oxetanes bearing a leaving group in the 3-position are excellent substrates for nucleophilic substitution reactions. nih.gov This allows for the attachment of various side chains, including the benzothiazole (B30560) moiety required for the target compound.

Oxetan-3-one is a highly versatile and pivotal building block for accessing a wide array of 3-substituted oxetanes. nih.govorganic-chemistry.org Its ketone functionality allows for a broad range of chemical transformations. chemrxiv.orgresearchgate.net Reductive amination of oxetan-3-one is a common method to install amino groups at the C3 position. nih.gov Furthermore, organometallic additions to the carbonyl group yield substituted 3-hydroxyoxetanes, which can be further functionalized. nih.gov The Horner-Wadsworth-Emmons reaction transforms oxetan-3-one into α,β-unsaturated ester derivatives, which can undergo subsequent reactions like Michael additions. chemrxiv.org This modularity makes oxetan-3-one an ideal starting material for creating the specific oxetane precursors needed for complex molecules. researchgate.net

Table 2: Reactions Utilizing Oxetan-3-one

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Amine, Reducing agent | 3-Aminooxetane | nih.gov |

| Grignard/Organolithium Addition | RMgX or RLi | 3-Alkyl/Aryl-3-hydroxyoxetane | nih.gov |

| Horner-Wadsworth-Emmons | Phosphonate ylide | Oxetane-3-ylidene ester | chemrxiv.org |

Methodologies for the Formation of the 1,3-Benzothiazole Moiety

The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comresearchgate.net Its synthesis has been extensively studied, leading to several reliable methodologies.

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with a suitable electrophile. mdpi.commdpi.comijper.org A wide range of reactants can serve as the electrophilic partner, including aldehydes, carboxylic acids, acyl chlorides, esters, and nitriles. mdpi.comijper.orgnih.gov When an aldehyde is used, the reaction typically proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. nih.gov Various catalysts and oxidizing agents have been employed to facilitate this transformation, including molecular iodine, hydrogen peroxide/HCl, and copper-based catalysts. mdpi.comnih.gov The choice of reaction conditions can be tailored to accommodate a wide array of functional groups on both reactants, making this a highly modular approach. nih.gov

Table 3: Condensation Partners for 2-Aminothiophenol in Benzothiazole Synthesis

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Na₂S₂O₄, H₂O/EtOH, reflux | 2-Arylbenzothiazole | nih.gov |

| Carboxylic Acids | MeSO₃H/SiO₂, 140 °C | 2-Alkyl/Arylbenzothiazole | nih.gov |

| Nitriles | CuI, 1,10-phenanthroline | 2-Substituted benzothiazole | organic-chemistry.org |

Beyond direct condensation, other cyclization strategies exist for forming the benzothiazole ring. mdpi.com The Jacobsen cyclization involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net Another important route is the intramolecular S-arylation of 2-halogenothioanilides, often catalyzed by copper complexes, which yields 2-arylbenzothiazoles. nih.gov Furthermore, cascade radical cyclization of ortho-isocyanoaryl thioethers provides an alternative pathway to C-2-substituted benzothiazoles. nih.gov These methods offer valuable alternatives to the classical condensation approach, particularly for substrates that may be incompatible with condensation conditions.

Convergent and Divergent Synthetic Routes Towards the 2-(Oxetan-3-yloxy)-1,3-benzothiazole Scaffold

The construction of the this compound scaffold can be approached from two main retrosynthetic perspectives, defining the convergent and divergent pathways. A convergent approach involves the synthesis of the benzothiazole and oxetane fragments separately, followed by their coupling in a late-stage step. A divergent approach, on the other hand, would involve the formation of the benzothiazole ring on a substrate that already bears the oxetane moiety.

Strategies for Installing the Oxetan-3-yloxy Substituent onto the Benzothiazole Ring

A common and direct convergent strategy for the synthesis of this compound involves the etherification of 2-hydroxybenzothiazole (B105590) (which exists in tautomeric equilibrium with 1,3-benzothiazol-2(3H)-one) with a suitable oxetane derivative. This approach leverages the nucleophilicity of the oxygen atom in the 2-hydroxybenzothiazole tautomer. Several established etherification methods can be adapted for this purpose.

One of the most classical and widely used methods is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of 2-hydroxybenzothiazole with a base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group on the oxetane ring. For this to be effective, a reactive oxetane precursor such as oxetan-3-yl tosylate or a 3-halooxetane would be required. The reaction is a classic S\textsubscript{N}2 reaction, and its efficiency is dependent on factors such as the choice of base, solvent, and temperature. masterorganicchemistry.comlibretexts.org

Table 1: Proposed Reaction Conditions for Williamson Ether Synthesis

| Entry | Benzothiazole Precursor | Oxetane Precursor | Base | Solvent | Temperature (°C) |

| 1 | 2-Hydroxybenzothiazole | Oxetan-3-yl tosylate | NaH | DMF | 25-80 |

| 2 | 2-Hydroxybenzothiazole | 3-Bromooxetane (B1285879) | K₂CO₃ | Acetonitrile | Reflux |

| 3 | 2-Hydroxybenzothiazole | 3-Iodooxetane | Cs₂CO₃ | Dioxane | 80-100 |

Another powerful method for ether formation is the Mitsunobu reaction . nottingham.ac.uknih.gov This reaction allows for the direct coupling of an alcohol, in this case, oxetan-3-ol, with 2-hydroxybenzothiazole in the presence of a phosphine (B1218219) reagent (like triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nottingham.ac.uknih.gov The Mitsunobu reaction is known for its mild conditions and broad substrate scope, although it generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts. nottingham.ac.ukchemistryviews.org

Table 2: Proposed Reagents for Mitsunobu Reaction

| Entry | Alcohol | Nucleophile | Reagents | Solvent |

| 1 | Oxetan-3-ol | 2-Hydroxybenzothiazole | PPh₃, DEAD | THF |

| 2 | Oxetan-3-ol | 2-Hydroxybenzothiazole | PPh₃, DIAD | Dichloromethane |

A third strategy involves the nucleophilic aromatic substitution (S\textsubscript{N}Ar) on a 2-halobenzothiazole, such as 2-chlorobenzothiazole, with the alkoxide of oxetan-3-ol. libretexts.orglibretexts.org For this reaction to proceed, the benzothiazole ring, which is already somewhat electron-deficient, facilitates the attack of the nucleophile. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the oxetan-3-alkoxide in situ.

Finally, a copper-catalyzed Ullmann condensation could be employed. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of 2-hydroxybenzothiazole with a 3-halooxetane in the presence of a copper catalyst and a base, often at elevated temperatures. While traditional Ullmann conditions can be harsh, modern advancements have introduced milder reaction conditions with the use of ligands. wikipedia.org

Formation of the Benzothiazole Ring with Pre-existing Oxetane Functionality

A divergent approach to the synthesis of this compound involves the construction of the benzothiazole ring on a molecule that already contains the oxetane moiety. A plausible route would start with 2-aminothiophenol and a carbonyl derivative containing the oxetan-3-yloxy group.

For instance, the condensation of 2-aminothiophenol with an (oxetan-3-yloxy)carbonyl derivative, such as an acid chloride or an ester, followed by cyclization, could yield the desired product. A more direct one-pot approach could involve the reaction of 2-aminothiophenol with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which could then react with oxetan-3-ol. A subsequent intramolecular cyclization would lead to the formation of the this compound. However, the stability of the necessary oxetane-containing starting materials under the reaction conditions for benzothiazole formation would be a critical consideration.

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process by improving efficiency, reducing waste, and using less hazardous materials.

Atom-Economy and Step-Efficient Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of the synthesis of this compound, the Williamson ether synthesis generally offers a higher atom economy compared to the Mitsunobu reaction. chemistryviews.org The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate derivative as byproducts, which significantly lowers its atom economy. nottingham.ac.ukchemistryviews.org The development of catalytic Mitsunobu reactions is an active area of research to address this issue. chemistryviews.org

Development of Catalytic Methods and Environmentally Benign Solvents

The development of catalytic methods is a cornerstone of green chemistry. In the context of the Williamson ether synthesis, the use of phase-transfer catalysts (PTCs) can facilitate the reaction between the aqueous and organic phases, allowing for the use of less hazardous and more environmentally friendly solvent systems, such as water. electronicsandbooks.com Furthermore, research into recyclable catalysts for etherification reactions is ongoing. numberanalytics.com For Ullmann-type couplings, the development of more efficient and less toxic copper catalysts, and even catalyst-free methods under certain conditions, contributes to a greener process.

The choice of environmentally benign solvents is another critical aspect of green chemistry. Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have associated health and environmental concerns. The exploration of greener alternatives such as water, ethanol, or solvent-free conditions is highly encouraged. researchgate.netresearchgate.net For instance, performing the Williamson synthesis under microwave irradiation in the absence of a solvent can lead to shorter reaction times and reduced environmental impact. researchgate.net Similarly, surfactants can be used to facilitate ether synthesis in aqueous media. researchgate.net

Table 3: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Atom Economy | Potential for Catalysis | Use of Benign Solvents |

| Williamson Ether Synthesis | Moderate to High | Yes (e.g., PTCs) | Possible (e.g., water, ethanol) |

| Mitsunobu Reaction | Low | Emerging | Generally requires organic solvents |

| S\textsubscript{N}Ar Reaction | High | Generally stoichiometric base | Requires polar aprotic solvents |

| Ullmann Condensation | Moderate | Yes (Copper-based) | High-boiling polar solvents often needed |

Advanced Characterization Techniques for 2 Oxetan 3 Yloxy 1,3 Benzothiazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Connectivity and Environment

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for determining the basic framework of a molecule.

¹H NMR: This technique would identify all unique proton environments in 2-(Oxetan-3-yloxy)-1,3-benzothiazole. The expected spectrum would show distinct signals for the protons on the benzothiazole (B30560) ring and the oxetane (B1205548) ring. Chemical shifts (δ) would indicate the electronic environment of each proton, while signal multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal the number and relationship of neighboring protons.

¹³C NMR: A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., aromatic, aliphatic, attached to heteroatoms).

Currently, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in published literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To unambiguously assign the signals from one-dimensional NMR and to understand the complete molecular architecture, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the benzothiazole and oxetane moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule, such as linking the oxetane ring to the benzothiazole core through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This provides valuable information about the three-dimensional structure and conformation of the molecule.

Detailed 2D NMR correlation data for this compound have not been reported in scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations would include:

C=N stretching of the benzothiazole ring.

Aromatic C-H and C=C stretching from the benzene (B151609) portion of the benzothiazole.

C-O-C stretching from the ether linkage and the oxetane ring.

Aliphatic C-H stretching from the oxetane ring.

C-S bond vibrations.

Specific experimental IR absorption data for this compound is not publicly available.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for analyzing the vibrations of the aromatic system and the C-S bond. Published Raman spectra for this specific compound could not be located.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement of the molecular ion peak. Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate ions. The resulting mass spectrum would show a parent ion peak corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would provide further confirmation of the structure, as the molecule would break apart in a predictable manner, yielding fragments corresponding to the benzothiazole and oxetane moieties.

A search of the literature and spectral databases did not yield any experimental mass spectrometry data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of an exact molecular formula. Despite a thorough review of scientific literature and chemical databases, specific HRMS data for this compound, including its exact mass determination, has not been reported. Theoretical calculations can predict the expected exact mass, but experimental verification is not currently available in published literature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides valuable information about a molecule's structure by inducing fragmentation and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint. However, no studies detailing the MS/MS fragmentation of this compound have been published. Therefore, its specific fragmentation pathways and resulting structural information are not documented.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and to characterize its chromophoric systems. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. For this compound, specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) and corresponding molar absorptivity values, are not available in the scientific literature. Consequently, an analysis of its specific electronic transitions and chromophores based on experimental spectra cannot be provided at this time.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to investigate the stereochemical properties of chiral molecules. The molecule this compound does not possess an inherent chiral center in its structure. Chirality could potentially be induced by certain environmental factors or derivatization, but no studies utilizing Circular Dichroism spectroscopy to analyze either inherent or induced chirality for this specific compound have been found in the literature.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing. A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. As a result, its solid-state structure, including unit cell parameters and detailed molecular geometry, remains undetermined.

Chemical Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yloxy 1,3 Benzothiazole

Reactivity Profiles of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 25 kcal/mol), which is a primary driver for its reactivity. acs.org This inherent strain facilitates ring-opening reactions under various conditions, as the system seeks to achieve a more stable, lower-energy state.

The strained C-O bonds of the oxetane ring are susceptible to cleavage by a wide range of nucleophiles. These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack—that is, which of the two methylene carbons of the oxetane ring is attacked—is governed by a combination of steric and electronic factors. researchgate.net

Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. Steric hindrance is the dominant factor, leading to the nucleophilic attack at the less substituted carbon atom of the oxetane ring. researchgate.net For 2-(oxetan-3-yloxy)-1,3-benzothiazole, the two methylene carbons (C2' and C4') are sterically similar, but the electronic influence of the adjacent oxygen atom and the benzothiazole (B30560) moiety must be considered.

Acid catalysis, employing either Brønsted or Lewis acids, activates the oxetane by protonating or coordinating to the ring oxygen. researchgate.net This activation enhances the electrophilicity of the ring carbons and facilitates the attack by weaker nucleophiles. In acid-catalyzed openings of unsymmetrically substituted oxetanes, the regiochemical outcome is dictated by the ability of the substituents to stabilize the partial positive charge that develops in the transition state. researchgate.net The attack generally occurs at the more substituted carbon atom if it can better stabilize a carbocation-like intermediate (electronic effect control).

| Reaction Condition | Nucleophile (Nu-) | Mechanism | Primary Site of Attack | Resulting Product Structure |

|---|---|---|---|---|

| Basic/Neutral | R-NH2, R-OH, R-SH, R-MgX | SN2 | Less sterically hindered carbon (C2' or C4') | 3-(Benzothiazol-2-yloxy)-1-(nucleophilomethyl)propan-1-ol |

| Acidic (H+) | H2O, R-OH, Halides (X-) | SN2-like (with carbocation character) | Carbon best able to stabilize a positive charge | 1-(Benzothiazol-2-yloxy)-3-nucleophilopropan-2-ol |

Oxetanes can undergo thermal or photochemical decomposition, often leading to fragmentation into smaller molecules. The specific pathways and products are dependent on the substitution pattern and the reaction conditions. Thermolysis of oxetanes can lead to cycloreversion, yielding an alkene and a carbonyl compound. For this compound, this could theoretically lead to fragmentation, although high temperatures would be required.

Photochemical reactions, initiated by UV irradiation, can also induce ring cleavage. researchgate.net The photochemical reactivity of benzothiazole derivatives is known to be influenced by the substituents on the benzothiazole skeleton, the polarity of the solvent, and the excitation energy. researchgate.netrsc.org The absorption of UV radiation can lead to a variety of reactions and final products. researchgate.net In the context of the oxetane ring, photochemical excitation could potentially lead to [2+2] cycloreversion.

The release of ring strain can also drive molecular rearrangements and ring expansions, particularly in the presence of Lewis acids or strong Brønsted acids. These reactions typically proceed through a carbocationic intermediate formed upon acid-promoted opening of the oxetane ring. The intermediate can then undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. This can result in the formation of substituted tetrahydrofurans (a five-membered ring) or other rearranged products. For this compound, treatment with a Lewis acid could potentially induce rearrangement of the oxetane moiety.

Reactivity of the 1,3-Benzothiazole Heterocyclic System

The 1,3-benzothiazole ring system is an aromatic bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org Its reactivity is a composite of the individual rings, with the electron-withdrawing nature of the thiazole moiety significantly influencing the reactivity of the fused benzene ring. wikipedia.orgwikipedia.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.commasterorganicchemistry.com In the case of 1,3-benzothiazole, the heterocyclic thiazole ring acts as a deactivating group due to the electronegativity of the nitrogen and sulfur atoms. This deactivation means that harsher conditions are generally required for EAS compared to benzene itself.

The thiazole portion directs incoming electrophiles to specific positions on the fused benzene ring. The calculated pi-electron density suggests that C5 is a primary site for electrophilic substitution in the parent thiazole ring. wikipedia.org For the benzothiazole system, substitution typically occurs at the C4, C5, C6, and C7 positions. The precise location is determined by the specific electrophile and reaction conditions. For instance, nitration of 2-substituted benzotellurazoles, which are analogous to benzothiazoles, has been shown to occur on the aromatic ring. researchgate.net

| Reaction | Reagents | Electrophile (E+) | Expected Major Product Position(s) |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | NO2+ | 6-Nitro derivative |

| Bromination | Br2/FeBr3 | Br+ | 4- and/or 6-Bromo derivatives |

| Sulfonation | Fuming H2SO4 | SO3 | Benzothiazole-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | RCO+ | 6-Acyl derivative |

The C2 position of the 1,3-benzothiazole ring is electron-deficient and thus susceptible to nucleophilic attack. nih.govmdpi.com When a suitable leaving group is present at this position, nucleophilic substitution can occur. In this compound, the oxetan-3-yloxy group can function as a leaving group, particularly if the oxygen is protonated.

This reactivity allows for the introduction of a variety of substituents at the C2 position, a common strategy in the synthesis of biologically active benzothiazole derivatives. nih.govmdpi.commdpi.com The reaction involves the attack of a nucleophile at the C2 carbon, leading to the cleavage of the C2-O bond and displacement of the oxetan-3-ol (B104164) anion (or oxetan-3-ol after protonation). This pathway is a key method for the functionalization of the benzothiazole core. nih.gov The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol demonstrates a nucleophilic attack at a heteroatom-linked group, which proceeds through various intermediates. mdpi.comnih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH2 (e.g., Aniline) | 2-Aminobenzothiazole derivative |

| Thiolate | R-SH (e.g., Thiophenol) | 2-Thioetherbenzothiazole derivative |

| Alkoxide | R-OH/Base (e.g., Sodium methoxide) | 2-Alkoxybenzothiazole derivative (transetherification) |

| Hydrazine (B178648) | N2H4 | 2-Hydrazinobenzothiazole |

Oxidation and Reduction Chemistry of the Benzothiazole Core

The chemical reactivity of the benzothiazole core within this compound is largely dictated by the fused aromatic and thiazole rings. The electron-rich nature of the sulfur and nitrogen heteroatoms, as well as the aromatic system, allows for a range of oxidative transformations, while the stability of the aromatic core generally renders it resistant to reduction.

Oxidation:

The benzothiazole moiety is susceptible to oxidation at several positions, depending on the oxidant and reaction conditions. Common reactions include oxidation of the sulfur atom, electrophilic attack on the benzene ring, and, under harsh conditions, oxidative cleavage of the thiazole ring.

Oxidation of the Benzene Ring: In the presence of strong oxidizing agents like hydroxyl radicals (OH), the benzene portion of the benzothiazole core can undergo hydroxylation. Studies on unsubstituted benzothiazole have shown that the reaction with OH radicals in the gas phase leads to the formation of various hydroxybenzothiazole isomers (n-OHBTH, where n = 4, 5, 6, 7). nih.govrsc.org The relative yields of these products are influenced by the formation energies of the initial pre-reaction complex between the OH radical and the benzothiazole molecule. nih.govrsc.org For this compound, similar hydroxylation on the benzene ring is an expected pathway.

Oxidative Ring-Opening: Milder oxidants can induce the cleavage of the thiazole ring. For instance, magnesium monoperoxyphthalate hexahydrate (MMPP) in alcoholic solvents has been shown to cause an oxidative ring-opening of the benzothiazole core to yield acylamidobenzene sulfonate esters. scholaris.ca This reaction is proposed to proceed through the opening of the thiazole ring prior to the oxidation of the resulting thiol intermediate. scholaris.ca Applying this to this compound would likely result in a more complex product, potentially involving the oxetane moiety.

Catalytic Oxidation: The oxidation can also be mediated by catalysts. For example, the degradation of benzothiazoles can be achieved using peroxomonosulfate (PMS) activated by catalysts like CuFe2O4, a process that generates sulfate radicals. acs.org Another study demonstrated the oxidation of various 2-substituted benzothiazoles using chloramine-T in an acidic medium, with the reaction kinetics showing a first-order dependence on both the oxidant and the substrate. researchgate.net The presence of electron-donating or withdrawing groups on the benzothiazole system influences the rate of these oxidation reactions. researchgate.net Trace amounts of Cu(II) have also been shown to catalyze the selective removal of benzothiazole with peroxydisulfate (PDS), a process involving a sequential Cu(II)-Cu(I)-Cu(III) valence transition. nih.gov

Table 1: Representative Oxidation Reactions of Benzothiazole Derivatives

| Benzothiazole Derivative | Oxidant/Conditions | Major Product(s) | Reference |

| Benzothiazole (BTH) | OH radical (gas phase) | 4-, 5-, 6-, and 7-Hydroxybenzothiazole | nih.govrsc.org |

| 2-Methylbenzothiazole (MeBTH) | OH radical (gas phase) | n-OH-MeBTH, 1,3-Benzothiazole-2-carbaldehyde | nih.gov |

| Benzothiazole (BTH) | Magnesium Monoperoxyphthalate (MMPP) in Methanol | Methyl 2-formamidobenzenesulfonate | scholaris.ca |

| 2-Phenylbenzothiazole | Chloramine-T (CAT) in HClO4 | Not specified | researchgate.net |

| Benzothiazole (BTH) | Peroxydisulfate (PDS) / trace Cu(II) | Degradation products | nih.gov |

Reduction:

The benzothiazole ring is an aromatic system and is generally resistant to reduction under mild conditions. Catalytic hydrogenation using transition metal catalysts like palladium or platinum at high pressures and temperatures would be required to reduce the benzene portion of the core to a tetrahydrobenzothiazole derivative. However, such forcing conditions could also lead to the hydrogenolysis of the C-O bond in the oxetane ether linkage or the opening of the strained oxetane ring itself. Selective reduction of the benzothiazole core without affecting the oxetane moiety would therefore be a significant synthetic challenge.

Interplay of Reactivity Between the Oxetane and Benzothiazole Moieties

The chemical behavior of this compound is shaped by the mutual influence of its two constituent moieties: the strained four-membered oxetane ring and the aromatic benzothiazole system.

The oxetane ring, a cyclic ether, is characterized by significant ring strain (approximately 25 kcal/mol), which makes it susceptible to ring-opening reactions under both acidic and nucleophilic conditions. The benzothiazole group, attached via an ether linkage at the 2-position, exerts a significant electronic influence. As a heteroaromatic system, it is generally considered electron-withdrawing, which can affect the stability and reactivity of the adjacent oxetane ring.

Under acidic conditions, the ether oxygen of the oxetane ring is expected to be the primary site of protonation. This would activate the ring towards nucleophilic attack, leading to cleavage of a C-O bond. The benzothiazole moiety could influence the regioselectivity of this attack.

A potential intramolecular reaction could involve one of the heteroatoms of the benzothiazole ring acting as an internal nucleophile to attack the oxetane ring, particularly under activation. For example, the nitrogen atom at the 3-position could, in principle, participate in a ring-opening/ring-closing cascade under specific catalytic conditions, although such a pathway is speculative without experimental evidence. The reactivity of either moiety can be selectively targeted by choosing appropriate reaction conditions.

Table 2: Predicted Reactivity of Moieties in this compound

| Reaction Condition | Primary Reactive Site | Expected Transformation | Rationale |

| Strong Acid (e.g., H2SO4) | Oxetane Ring | Ring-opening via nucleophilic attack on the protonated ether | High ring strain of oxetane facilitates acid-catalyzed cleavage. |

| Strong Base / Nucleophile | Potentially Oxetane Ring | Nucleophilic ring-opening | Attack on one of the oxetane's electrophilic carbons. |

| Electrophilic Aromatic Reagents | Benzothiazole Ring | Substitution on the benzene portion | Standard electrophilic aromatic substitution, regioselectivity influenced by the oxetanyloxy group. |

| Oxidizing Agents (e.g., MMPP) | Benzothiazole Ring | Oxidative ring-opening of the thiazole moiety | Based on known reactivity of the benzothiazole core. scholaris.ca |

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for controlling the chemical transformations of this compound. While specific studies on this molecule are not available, extensive research on related benzothiazole derivatives provides a strong foundation for predicting its mechanistic behavior.

Modern mechanistic studies frequently combine experimental observations with computational chemistry to map out detailed reaction pathways, including the structures of intermediates and transition states.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For instance, the potential energy surface for the formation of disulfonium dications from 1,3-benzothiazole-2-thiol was analyzed using DFT B3LYP level of theory, revealing that the reaction involves oxidation to a disulfide followed by alkylation. researchgate.net Similar computational methods have been used to study the stability and electronic properties of benzothiazole derivatives, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is used to predict kinetic stability and reactivity. mdpi.com

Experimental Evidence: In the gas-phase oxidation of 2-methylbenzothiazole by OH radicals, the reaction pathway was elucidated through a combination of experiments and theory. nih.gov The mechanism involves the initial attack of the OH radical on either the benzene ring or the methyl group, forming radical intermediates that subsequently react with molecular oxygen and other species. nih.gov For the oxidative ring-opening of benzothiazole with MMPP, a sulfonate ester intermediate was identified, suggesting a pathway that involves the opening of the thiazole ring followed by oxidation of the sulfur. scholaris.ca

For this compound, a plausible reaction pathway for acid-catalyzed hydrolysis would involve:

Protonation of the oxetane oxygen atom, forming a highly reactive oxonium ion.

Nucleophilic attack by a water molecule at one of the oxetane's methylene carbons. This step is likely the rate-determining step and proceeds through a transition state with significant S_N2 character.

Cleavage of the C-O bond, opening the ring to form a diol-containing intermediate.

Deprotonation to yield the final product, 2-(1,3-dihydroxypropan-2-yloxy)-1,3-benzothiazole.

Table 3: Methods for Elucidating Reaction Pathways of Heterocyclic Compounds

| Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Energies of reactants, intermediates, transition states, and products; reaction barriers. | researchgate.netmdpi.com |

| Isotope Labeling Studies | Tracing the fate of specific atoms | Identification of bond-forming and bond-breaking steps. | N/A |

| Kinetic Studies | Measurement of reaction rates under various conditions | Determination of rate laws, reaction orders, and activation parameters. | researchgate.net |

| Intermediate Trapping | Isolation or detection of transient species | Direct evidence for proposed intermediates in a reaction pathway. | scholaris.ca |

Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhance reaction rates, improve yields, and control selectivity. The synthesis and functionalization of benzothiazoles often rely on a wide variety of catalysts.

Acid and Base Catalysis: Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can catalyze the formation of benzothiazoles from 2-aminothiophenols and carbonyl compounds. mdpi.com For example, NH4Cl has been shown to activate benzaldehyde via hydrogen bonding, promoting the nucleophilic attack by 2-aminothiophenol (B119425). nih.govmdpi.com Such catalysts could also be employed to selectively promote the ring-opening of the oxetane moiety in this compound.

Transition Metal Catalysis: Transition metals are widely used to construct and modify the benzothiazole scaffold.

Copper Catalysis: Copper salts are effective catalysts for synthesizing 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. acs.org

Palladium and Nickel Catalysis: Palladium catalysts like Pd(OAc)2 and cheaper nickel(II) salts can catalyze the intramolecular oxidative cyclization of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov

Ruthenium Catalysis: RuCl3 has been used for the intramolecular oxidative coupling of N-arylthioureas. nih.gov

These transition metal catalysts could potentially be used for cross-coupling reactions on the benzene ring of this compound, allowing for the introduction of new functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis represents a green and efficient method for benzothiazole synthesis. Supramolecular nanoassemblies have been used as "metal-free" catalysts for the synthesis of benzothiazoles in aqueous media. organic-chemistry.org

The choice of catalyst can profoundly influence the reaction outcome. For this compound, a Lewis acid might selectively target the oxetane ring, while a transition metal catalyst could be chosen to functionalize the C-H bonds on the aromatic benzothiazole core, demonstrating the crucial role of catalysis in directing reaction selectivity.

Table 4: Catalysts Used in Benzothiazole Synthesis and Functionalization

| Catalyst Type | Example Catalyst(s) | Reaction Type | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Condensation / Cyclization | mdpi.com |

| Heterogeneous Acid | SnP2O7 | Condensation of 2-aminothiophenol with aldehydes | nih.govmdpi.com |

| Transition Metal | Cu(I) / Cu(II) salts | Condensation with nitriles; C-S bond formation | acs.org |

| Transition Metal | Pd(OAc)2, Ni(II) salts | Intramolecular oxidative cyclization | nih.gov |

| Transition Metal | RuCl3 | Intramolecular oxidative coupling | nih.gov |

| Photocatalyst | Pyrazine Derivative (TETPY) | Metal-free condensation / cyclization | organic-chemistry.org |

Computational Chemistry and Theoretical Studies on 2 Oxetan 3 Yloxy 1,3 Benzothiazole

Theoretical Frameworks and Methodologies for Organic Molecules

The study of organic molecules such as 2-(Oxetan-3-yloxy)-1,3-benzothiazole relies on a range of sophisticated computational frameworks. These methods can be broadly categorized into quantum mechanics, which examines the electronic structure, and molecular mechanics, which is suited for analyzing the conformational landscape of larger systems.

Quantum mechanical methods are fundamental to understanding the electronic properties of molecules. Density Functional Theory (DFT) is a particularly prominent and effective method for evaluating the structural and electronic characteristics of π-conjugated systems like benzothiazole (B30560) derivatives. nih.gov DFT has been successfully used to study the electronic, optical, and charge transport properties of various materials, providing results that align closely with experimental data.

For benzothiazole derivatives, DFT calculations, often using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G+ (d, p), are employed to optimize molecular geometries and analyze electronic structures. scirp.org Such studies are crucial for understanding intramolecular charge transfer (ICT) properties, which are dictated by the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). mdpi.com Time-Dependent DFT (TD-DFT) is further used to investigate absorption spectra and electronic transitions. mdpi.com

While quantum methods are precise, they are computationally intensive. For exploring the vast conformational space of a molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are more efficient. MD simulations, in particular, provide a dynamic view of molecular behavior, revealing how a molecule's shape and orientation change over time.

In the study of benzothiazole derivatives, MD simulations have been used to evaluate the stability of complexes, for instance, in their interaction with biological targets like human serum albumin. These simulations can confirm findings from molecular docking studies and provide insights into the structural stability of the molecule in different environments.

Electronic Structure and Bonding Analysis

The arrangement of electrons within this compound governs its chemical identity and reactivity. Computational analysis provides a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on benzothiazole derivatives, offering valuable insights into charge transfer characteristics and chemical reactivity. scirp.orgscirp.org The analysis focuses on the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com In studies of various benzothiazole derivatives, the distribution of these orbitals is often analyzed; typically, the LUMO is localized on the benzothiazole moiety, indicating its role as an electron-accepting unit. mdpi.com The substitution pattern on the benzothiazole ring can significantly affect the energy gap and, consequently, the molecule's electronic properties and reactivity. scirp.org

Illustrative FMO Data Table for this compound

This table outlines the typical parameters calculated in an FMO analysis. Specific values for the target compound are not available in the reviewed literature.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | Data Not Available |

The distribution of charge within a molecule is crucial for predicting its interaction with other molecules. Molecular Electrostatic Potential (MEP) surfaces are particularly useful for this purpose, as they map the electrostatic potential onto the electron density surface of the molecule. scirp.org

By analyzing an MEP map, researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby pinpointing its reactive sites. scirp.orgscirp.org For benzothiazole derivatives, MEP analysis helps in anticipating reactivity and understanding intermolecular interactions. scirp.org The negative potential regions (typically colored red or yellow) indicate sites prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. This information is vital for predicting how this compound might interact with biological receptors or other chemical species.

Conformational Space Exploration and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The presence of single bonds, particularly in the oxetane-ether linkage, allows for rotation, leading to various possible conformations. Exploring this conformational space is essential for understanding the molecule's preferred shapes and their relative energies.

Computational methods can perform a systematic scan of dihedral angles to identify stable conformers (energy minima) and the transition states that separate them. mdpi.com This analysis results in a potential energy surface (PES), or energy landscape, which maps the total energy of the molecule as a function of its geometry. Studies on substituted benzothiazoles have involved varying the dihedral angle between the benzothiazole ring and an attached group to identify the most energetically favorable orientations. mdpi.com For this compound, a key analysis would involve rotating the bond between the oxetane (B1205548) ring's oxygen and the benzothiazole C-2 atom to determine the most stable spatial arrangement of the two ring systems.

Based on a thorough review of the available search results, it has been determined that there is no specific published computational chemistry research focused solely on the compound "this compound." The existing literature provides extensive computational studies on various other derivatives of the benzothiazole core, exploring their conformational analysis, spectroscopic properties, and reaction mechanisms. However, this information is not directly applicable to the specific molecule requested.

To generate a scientifically accurate and thorough article that strictly adheres to the provided outline for "this compound," specific computational data on this exact compound is required. This would include studies that have modeled its unique conformational landscape, calculated its theoretical spectroscopic parameters (IR, NMR, UV-Vis), and investigated its reaction pathways and potential energy surfaces.

Without such dedicated research, creating the requested article would necessitate generalizing from other, structurally different benzothiazole derivatives. This approach would violate the explicit instruction to focus solely on "this compound" and would not meet the required standards of scientific accuracy and specificity.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific source material in the public domain for the target compound. Further computational research dedicated to "this compound" would be needed to provide the necessary data to fulfill this request.

Applications of Oxetane Benzothiazole Derivatives in Advanced Chemical Research and Materials Science

Role as Building Blocks in Organic Synthesis and Molecular Engineering

The 2-(Oxetan-3-yloxy)-1,3-benzothiazole scaffold serves as a valuable building block in organic synthesis, offering multiple avenues for structural elaboration and molecular engineering. The benzothiazole (B30560) core itself is a privileged structure in medicinal and materials chemistry, and the introduction of an oxetane (B1205548) moiety at the 2-position provides a unique combination of properties. acs.org

The synthesis of such derivatives often involves the reaction of a nucleophilic 2-hydroxybenzothiazole (B105590) with an electrophilic oxetane precursor, or vice versa. The strained four-membered oxetane ring can influence the reactivity of the molecule and the physicochemical properties of the resulting products. acs.org In molecular engineering, the incorporation of an oxetane group can impart desirable characteristics such as improved solubility, metabolic stability, and altered electronic properties. acs.org The oxetane's ability to act as a hydrogen bond acceptor and its rigid structure can also be exploited to control the conformation of larger molecules. acs.orgnih.gov

The functionalization of the benzothiazole ring, for instance, through C-H activation, allows for the introduction of various substituents, further expanding the molecular diversity that can be achieved from this scaffold. mdpi.com This versatility makes this compound derivatives attractive starting materials for the synthesis of complex molecules with tailored properties for specific applications.

Potential in Functional Organic Materials and Advanced Chemical Systems

The unique electronic and structural characteristics of oxetane-benzothiazole derivatives make them promising candidates for the development of a new generation of functional organic materials and advanced chemical systems.

Benzothiazole-containing molecules are well-known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their electron-accepting nature and high photoluminescence quantum yields. research-nexus.netresearchgate.net The incorporation of benzothiazole units into conjugated polymers can enhance their electron-transporting properties. rsc.org Theoretical studies on benzothiazole derivatives have shown that their electronic and optical properties can be fine-tuned by chemical modification, which is crucial for optimizing the performance of OLEDs. research-nexus.netresearchgate.net

The introduction of an oxetane group at the 2-position of the benzothiazole ring could offer several advantages in the design of materials for organic electronic devices. The polar nature of the oxetane might improve the solubility of the materials, facilitating their processing from solution. acs.org Furthermore, the oxetane moiety could influence the intermolecular packing of the molecules in the solid state, which is a critical factor determining the charge transport properties of organic semiconductors. The non-planar geometry that can be induced by the oxetane substituent may be beneficial in preventing aggregation-caused quenching of fluorescence in OLEDs. research-nexus.netresearchgate.net

| Property | Potential Effect of 2-(Oxetan-3-yloxy) Group | Rationale |

|---|---|---|

| Solubility | Increased | The polar oxetane moiety can improve solubility in organic solvents, aiding in solution-based processing. acs.org |

| Solid-State Packing | Modified | The non-planar structure of the oxetane can disrupt π-π stacking, potentially leading to amorphous films with isotropic charge transport. research-nexus.net |

| Luminescence | Altered | Changes in molecular conformation and electronic structure can shift emission wavelengths and affect quantum efficiency. researchgate.net |

| Electron Affinity | Modulated | The electronegative oxygen atom in the oxetane ring can influence the electron-accepting properties of the benzothiazole core. research-nexus.net |

Benzothiazole derivatives have been extensively utilized as ligands in coordination chemistry and transition metal catalysis. wisdomlib.org The nitrogen and sulfur atoms in the benzothiazole ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by substituents on the benzothiazole core. dissertationtopic.netbiointerfaceresearch.com This tunability is crucial for controlling the reactivity and selectivity of the metal catalyst. dissertationtopic.net

The incorporation of an oxetane group into a benzothiazole ligand, as in this compound, could lead to the development of novel catalytic systems. The oxygen atom of the oxetane could act as an additional coordination site, potentially leading to multidentate ligands with unique coordination geometries. utexas.edu The steric bulk of the oxetane group could also be used to create a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis. utexas.edu Furthermore, the electronic effects of the oxetanyloxy substituent could modulate the donor/acceptor properties of the benzothiazole ligand, thereby influencing the catalytic activity of the corresponding metal complex. wisdomlib.orgdissertationtopic.net

Exploration in Photocatalysis and Energy Conversion Applications

The development of efficient and sustainable photocatalytic systems is a major goal in modern chemistry. Organic molecules, particularly those with extended π-systems and tunable electronic properties, are emerging as promising candidates for photocatalysis and energy conversion applications.

Benzothiazole derivatives have been investigated as organic photocatalysts for a variety of chemical transformations. nih.govacs.org Their ability to absorb visible light and engage in photoinduced electron transfer processes makes them suitable for driving chemical reactions under mild conditions. bohrium.comresearchgate.net The design of novel organic photocatalysts often involves the combination of electron-donating and electron-accepting moieties to facilitate charge separation in the excited state. nih.gov

The this compound scaffold could be a valuable component in the design of new organic photocatalysts. The benzothiazole core can act as the chromophore and the electron-accepting unit, while the oxetane moiety could be functionalized with electron-donating groups to create a donor-acceptor system. nih.gov The unique photophysical properties of benzothiazole derivatives, such as their potential for excited-state intramolecular proton transfer (ESIPT), could also be harnessed in the design of photocatalysts with novel reactivity. nih.gov

| Component | Potential Role | Rationale |

|---|---|---|

| Benzothiazole Core | Chromophore / Electron Acceptor | Absorbs visible light and can accept an electron to initiate a photochemical reaction. nih.govacs.org |

| Oxetane Moiety | Structural Modifier / Solubilizing Group | Influences the physical properties of the photocatalyst and can be a site for further functionalization. acs.org |

| Substituents on Benzothiazole | Tuning Electronic Properties | Electron-donating or -withdrawing groups can be introduced to modulate the redox potentials of the photocatalyst. nih.gov |

The development of materials for efficient solar energy harvesting and conversion is a critical area of research. Organic materials, including polymers and small molecules, are attractive for these applications due to their low cost, light weight, and tunable properties. Benzothiadiazole-based polymers have shown promise in organic solar cells due to their strong absorption in the visible region and good charge transport characteristics. acs.orgresearchgate.net

The this compound unit could be incorporated into larger molecular architectures or polymers for solar energy applications. The benzothiazole core can contribute to the light-harvesting properties of the material, while the oxetane group could be used to fine-tune the morphology and processability of the active layer in a solar cell. researchgate.net The ability to systematically modify the structure of these derivatives allows for the optimization of their electronic energy levels to match the requirements for efficient charge separation and transport in solar energy conversion devices. researchgate.net

Conclusion and Future Research Directions

Summary of Key Contributions and Insights into 2-(Oxetan-3-yloxy)-1,3-benzothiazole Chemistry

Currently, the scientific literature contains a notable absence of dedicated studies on this compound. Consequently, its key contributions are prospective, deriving from the synergistic potential of its structural components.

The 1,3-benzothiazole core is a well-regarded pharmacophore, a privileged scaffold in medicinal chemistry known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its rigid, planar structure and electron-rich nature facilitate interactions with various biological targets.

The oxetane (B1205548) ring , a four-membered cyclic ether, has gained significant traction in modern drug discovery. nih.govacs.org Its incorporation into molecules is a strategic approach to enhance physicochemical properties. acs.org Key benefits of including an oxetane moiety include:

Improved Solubility: The polar nature of the ether linkage can increase the aqueous solubility of a parent compound, a critical factor for drug formulation and bioavailability. acs.org

Enhanced Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like gem-dimethyl or carbonyl functionalities, potentially increasing a drug's half-life. acs.orgacs.org

Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring adds three-dimensional character to otherwise flat molecules, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

Modulation of Basicity: The oxetane oxygen can act as a hydrogen bond acceptor and can influence the pKa of nearby basic groups, which is useful for optimizing drug-target interactions. acs.org

The primary insight into the chemistry of this compound is its potential as a hybrid molecule that marries the proven biological relevance of the benzothiazole (B30560) scaffold with the property-enhancing benefits of the oxetane ring. This combination offers a promising strategy for developing new chemical entities with optimized drug-like properties.

Identification of Unexplored Synthetic Routes and Methodological Gaps

A significant gap in the literature is the absence of a reported synthesis for this compound. Future research should focus on establishing efficient and scalable synthetic protocols. Two primary routes are proposed based on fundamental organic reactions.

Route A: Williamson Ether Synthesis This classical method for ether formation involves the reaction of an alkoxide with an alkyl halide. chemistnotes.combyjus.com For the target molecule, this would entail the reaction of the 2-hydroxy-1,3-benzothiazole anion with a 3-halooxetane.

Step 1: Deprotonation of 2-hydroxy-1,3-benzothiazole (which exists in tautomeric equilibrium with 1,3-benzothiazol-2(3H)-one) using a suitable base (e.g., NaH, K₂CO₃) to form the corresponding oxygen nucleophile.

Step 2: Sₙ2 reaction of the resulting anion with a 3-halooxetane (e.g., 3-bromooxetane (B1285879) or 3-iodooxetane) to form the desired ether linkage. wvu.edu

Route B: Nucleophilic Aromatic Substitution (SNAr) This route involves the substitution of a good leaving group on the benzothiazole ring by the oxetane alcohol. libretexts.org 2-Chloro-1,3-benzothiazole is an ideal substrate for this approach.

Step 1: Formation of the alkoxide of oxetan-3-ol (B104164) using a strong base.

Step 2: Nucleophilic attack of the oxetan-3-oxide on the electron-deficient C2 carbon of 2-chloro-1,3-benzothiazole, followed by the elimination of the chloride ion. nih.gov

Promising Avenues for Advanced Mechanistic Understanding

With viable synthetic routes established, research can turn to a deeper mechanistic understanding of the compound's formation and reactivity.

Kinetic and Mechanistic Studies of Synthesis: A thorough investigation into the kinetics of the proposed Williamson and SNAr syntheses would provide valuable insights. researchgate.net This could involve monitoring reaction progress under various conditions to determine rate laws and activation energies, helping to optimize the synthesis for large-scale production.

Stability Analysis: The oxetane ring is a strained four-membered heterocycle, and its stability when linked to the benzothiazole core is a critical, unexplored question. Mechanistic studies should probe the compound's stability under acidic, basic, oxidative, and reductive conditions to understand its degradation pathways. This is crucial for determining its viability in various applications, particularly in biological systems.

Probing Reaction Mechanisms: Should this compound demonstrate biological activity, elucidating its mechanism of action will be paramount. This could involve studies to identify its molecular target (e.g., a specific enzyme or receptor) and to understand the key binding interactions through techniques like site-directed mutagenesis and structural biology.

Future Prospects for Novel Applications in Chemical Science and Technology

The unique hybrid structure of this compound suggests a multitude of potential applications, primarily in medicinal chemistry but also in materials science.

Medicinal Chemistry: The compound serves as an excellent template for the design of new therapeutic agents. By leveraging the benzothiazole pharmacophore and the property-enhancing oxetane moiety, novel drug candidates could be developed. The table below outlines promising avenues.

| Therapeutic Area | Rationale and Research Direction |

|---|---|

| Oncology | Many 2-substituted benzothiazoles exhibit potent anticancer activity. The oxetane group could improve the solubility and metabolic profile of a benzothiazole-based anticancer agent, potentially leading to a more effective drug with a better safety profile. |

| Infectious Diseases | The benzothiazole scaffold is known to have antibacterial and antifungal properties. nih.gov The oxetane could enhance cell wall penetration or reduce efflux, overcoming resistance mechanisms in pathogenic microbes. |

| Neurodegenerative Diseases | Certain benzothiazole derivatives have shown neuroprotective effects. The improved blood-brain barrier penetration often associated with small, polar moieties like oxetane could make this compound a candidate for CNS-related disorders. |

| Anti-inflammatory Agents | Benzothiazoles have been investigated as anti-inflammatory agents. The oxetane could fine-tune the compound's pharmacokinetic properties to optimize its efficacy and duration of action for treating inflammatory conditions. |

Materials Science: The benzothiazole ring system is known for its fluorescent properties and is used in the development of organic dyes. The introduction of the oxetane ring could modify the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the benzothiazole core. Furthermore, the oxetane moiety could be used as a reactive handle for polymerization, opening avenues for creating novel polymers with unique optical and physical properties.

Outlook on Synergistic Experimental and Computational Research Approaches

The most efficient path to unlocking the potential of this compound lies in a synergistic approach that combines computational modeling with experimental validation.

Computational Chemistry:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the molecule's geometric and electronic properties, stability, and spectroscopic signatures (NMR, IR). researchgate.netmdpi.com This can guide synthetic efforts and aid in structural confirmation.

Molecular Docking: In silico docking studies can screen this compound against libraries of known biological targets (e.g., protein kinases, bacterial enzymes) to predict its potential biological activities and generate testable hypotheses. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, allowing for early-stage assessment of its drug-like potential.

Integrated Workflow: A powerful future research strategy would involve an iterative cycle:

Design and Predict: Use computational tools to predict the properties and potential activities of the target molecule and a library of its derivatives.

Synthesize: Prioritize and synthesize the most promising candidates using the optimized routes developed in experimental studies.

Test and Validate: Conduct in vitro and in vivo assays to test the computationally generated hypotheses regarding biological activity.

Refine: Use the experimental data to refine the computational models, leading to the design of second-generation compounds with improved properties.

This integrated approach will accelerate the exploration of this compound, efficiently navigating the path from fundamental chemical understanding to innovative applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Oxetan-3-yloxy)-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling oxetan-3-ol derivatives with halogenated benzothiazoles (e.g., 2-chloro-1,3-benzothiazole) under nucleophilic substitution conditions. Key parameters include:

- Catalyst/Base : Potassium carbonate or triethylamine in aprotic solvents (DMF, THF) .

- Temperature : Reflux conditions (80–100°C) to enhance reactivity .

- Solvent Choice : Polar solvents improve solubility of intermediates, while non-polar solvents may favor selectivity .

Yield optimization requires monitoring reaction progress via TLC or HPLC, followed by purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxetane ring protons at δ 4.5–5.0 ppm) and confirms substitution patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1200 cm⁻¹ (C-O-C linkage) validate structural motifs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the oxetane substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The oxetane ring introduces both steric constraints and electron-donating effects, which can be studied via:

- Computational Modeling : DFT calculations to assess bond angles and charge distribution .

- Comparative SAR Studies : Synthesizing analogs (e.g., replacing oxetane with tetrahydrofuran or cyclopropane) and testing biological activity .

For example, oxetane’s smaller ring size enhances metabolic stability compared to bulkier substituents, as shown in antituburcular assays .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives, such as variable IC₅₀ values across studies?

- Methodological Answer : Contradictions often arise from differences in assay conditions or substituent positioning. Systematic approaches include:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., Mycobacterium tuberculosis H37Rv strain for antituburcular testing) .

- Crystallographic Analysis : X-ray diffraction of ligand-target complexes (e.g., enzyme-binding pockets) to correlate substituent geometry with efficacy .

For instance, 2-aryl substitutions at the benzothiazole C2 position show improved activity over C6-substituted analogs due to better target fit .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer : Regioselectivity is controlled via:

- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions for subsequent electrophilic attacks .

- Protecting Groups : Temporary protection of the oxetane oxygen to prevent undesired side reactions during nitration or halogenation .

Example: Nitration at the benzothiazole C4 position using NH₄NO₃ in trifluoroacetic anhydride (TFAA) yields a single regioisomer .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

- Methodological Answer :

- In Vitro : Cell viability assays (MTT/WST-1) on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to determine IC₅₀ .

- In Vivo : Xenograft models in rodents, monitoring tumor volume and metastasis post-administration .

- Mechanistic Studies : Flow cytometry for apoptosis/necrosis analysis and Western blotting for protein expression (e.g., caspase-3, Bcl-2) .

Q. How can computational tools predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME to estimate permeability, cytochrome P450 interactions, and half-life .

- Metabolite Identification : LC-MS/MS analysis of hepatic microsome incubations to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.